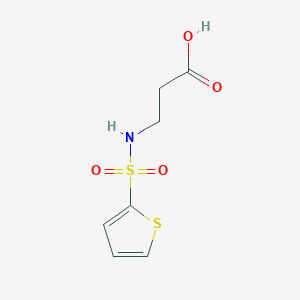

3-(Thiophene-2-sulfonamido)propanoic acid

描述

Historical Context and Evolution of Sulfonamide Chemistry in Academic Research

The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. The discovery of the antibacterial properties of a sulfonamide-containing dye, Prontosil, by Gerhard Domagk in 1932, was a groundbreaking achievement that earned him the Nobel Prize in Medicine in 1939. karger.combrill.com Subsequent research at the Pasteur Institute in 1935 revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide (B372717). karger.comopenaccesspub.org This discovery unleashed a wave of research into sulfanilamide derivatives. karger.com

Early research focused on modifying the sulfanilamide structure, leading to the development of numerous antibacterial sulfonamides with improved efficacy and a broader spectrum of activity. openaccesspub.orgwikipedia.org Compounds such as sulfapyridine, sulfacetamide, and sulfathiazole (B1682510) emerged as critical tools in combating bacterial infections like pneumonia and urinary tract infections, particularly before the widespread availability of penicillin. openaccesspub.org The fundamental mechanism of action of these early sulfonamides was elucidated to be the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. ajchem-b.comyoutube.com

Over the decades, the scope of sulfonamide chemistry has expanded far beyond its antibacterial origins. Researchers have explored a vast number of derivatives, leading to the discovery of non-antibacterial sulfonamides with a wide array of pharmacological activities. openaccesspub.orgwikipedia.org This evolution has cemented the sulfonamide group as a privileged scaffold in medicinal chemistry, continually finding new applications in the pursuit of novel therapeutic agents. ajchem-b.com

Significance of Sulfonamide Functional Groups in Contemporary Chemical Biology Investigations

The sulfonamide functional group, characterized by the -SO₂NHR structure, remains a cornerstone of modern medicinal chemistry and chemical biology. nih.govwikipedia.org Its continued relevance stems from its versatile chemical properties and its ability to participate in a variety of biological interactions. nih.gov The sulfonamide moiety is a key component in a diverse range of FDA-approved drugs, highlighting its importance in contemporary drug design. acs.org

In the realm of chemical biology, sulfonamides are recognized for their ability to act as bioisosteres for amides, offering improved metabolic stability and pharmacokinetic properties in some contexts. acs.org The functional group can engage in crucial hydrogen bonding interactions with biological targets, contributing to high-affinity binding. acs.org This has led to the development of sulfonamide-based inhibitors for a wide range of enzymes, including carbonic anhydrases, proteases, and kinases. ajchem-b.comnih.gov

The broad spectrum of biological activities exhibited by sulfonamide-containing compounds is extensive, encompassing roles as diuretics, hypoglycemic agents, anticonvulsants, and antitumor agents. wikipedia.orgnih.gov This functional group's capacity to be readily incorporated into diverse molecular scaffolds allows for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new bioactive molecules. nih.gov The ongoing exploration of sulfonamide derivatives continues to yield novel therapeutic candidates for a multitude of diseases. ajchem-b.com

Role of Thiophene (B33073) Heterocycles as Core Scaffolds in Synthetic Chemistry and Exploratory Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in the fields of synthetic and medicinal chemistry. nih.govcognizancejournal.comderpharmachemica.com Its unique electronic and physicochemical properties make it a valuable building block for the construction of complex organic molecules and a key pharmacophore in the design of therapeutic agents. numberanalytics.comnih.gov The thiophene ring is a common feature in numerous FDA-approved drugs, underscoring its significance in pharmaceutical development. nih.govrsc.org

In synthetic chemistry, thiophene and its derivatives serve as versatile intermediates. numberanalytics.com They undergo a variety of chemical transformations, including electrophilic substitution and metalation, allowing for the introduction of diverse functional groups. numberanalytics.com This synthetic tractability enables the creation of a wide range of thiophene-containing compounds for various applications, from organic electronics to agrochemicals. numberanalytics.com

From a medicinal chemistry perspective, the thiophene ring is often employed as a bioisosteric replacement for a phenyl ring, a strategy that can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing binding affinity. nih.gov Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. cognizancejournal.comnih.gov This wide range of therapeutic potential continues to drive the exploration of novel thiophene derivatives in the search for new medicines. rsc.orgbohrium.com

Contextualization of the Propanoic Acid Moiety in the Design of Bioactive Chemical Entities

The propanoic acid moiety, a three-carbon carboxylic acid, is a fundamental building block in organic chemistry and plays a significant role in the design of bioactive molecules. creative-proteomics.comyoutube.comnih.gov Its presence in a molecule can profoundly influence its physicochemical properties, such as solubility and acidity, which are critical for biological activity. creative-proteomics.com

The carboxylic acid group of the propanoic acid moiety is ionizable at physiological pH, which can enhance the aqueous solubility of a compound. creative-proteomics.com This is a crucial consideration in drug design, as adequate solubility is often necessary for absorption and distribution in the body. The propanoic acid side chain can also serve as a handle for further chemical modification, allowing for the attachment of other functional groups to modulate the biological activity and pharmacokinetic properties of the parent molecule. nih.gov

In the context of bioactive compounds, the propanoic acid moiety can act as a key pharmacophoric element, interacting with specific binding sites on biological targets such as enzymes and receptors. nih.gov For instance, it can mimic natural substrates or engage in critical hydrogen bonding or ionic interactions within a receptor's active site. The versatility of the propanoic acid scaffold has been exploited in the development of a wide range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and other classes of pharmaceuticals. nih.gov

Current Research Landscape Pertaining to 3-(Thiophene-2-sulfonamido)propanoic acid and its Analogues

The compound this compound, with the CAS number 82068-12-0, represents a specific molecular architecture that combines the key features discussed in the preceding sections. chemicalbook.combldpharm.comsigmaaldrich.com Its synthesis generally involves the reaction of thiophene-2-sulfonyl chloride with 3-aminopropanoic acid.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₄S₂ uni.lu |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 3-(thiophen-2-ylsulfonylamino)propanoic acid |

| InChI | InChI=1S/C7H9NO4S2/c9-6(10)3-4-8-14(11,12)7-2-1-5-13-7/h1-2,5,8H,3-4H2,(H,9,10) |

| SMILES | C1=CSC(=C1)S(=O)(=O)NCCC(=O)O uni.lu |

Research into analogues of this compound is part of a broader effort to explore the therapeutic potential of compounds that merge sulfonamide, thiophene, and amino acid functionalities. For example, studies on chalcone (B49325) derivatives containing a thiophene sulfonate group have shown promising antibacterial and antiviral activities. nih.govresearchgate.net While not direct analogues, these studies highlight the potential for discovering bioactive molecules within this chemical space. The investigation of such compounds often involves evaluating their effects against various biological targets, such as enzymes or receptors, to identify potential therapeutic applications. researchgate.net

The synthesis and biological evaluation of derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have also been reported, demonstrating antimicrobial activity and effects on plant growth. researchgate.net Although these compounds feature a thiazole (B1198619) ring instead of a thiophene, the underlying principle of combining a heterocyclic system with a propanoic acid moiety remains a common theme in the design of new bioactive agents. Further research is needed to fully elucidate the biological activity profile of this compound and its closely related analogues.

Structure

3D Structure

属性

IUPAC Name |

3-(thiophen-2-ylsulfonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c9-6(10)3-4-8-14(11,12)7-2-1-5-13-7/h1-2,5,8H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHCOXJSXMMPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Thiophene 2 Sulfonamido Propanoic Acid and Its Structural Analogues

Retrosynthetic Analysis and Identification of Key Precursors for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-(Thiophene-2-sulfonamido)propanoic acid, the primary disconnection occurs at the sulfonamide (S-N) bond. This bond is synthetically formed via a nucleophilic substitution reaction.

This retrosynthetic step identifies two key precursors:

Thiophene-2-sulfonyl chloride : This molecule provides the thiophene (B33073) sulfonyl moiety. It is an electrophilic component in the key bond-forming reaction.

3-Aminopropanoic acid (β-Alanine) : This molecule serves as the nucleophile, with its amino group attacking the sulfonyl chloride. It provides the propanoic acid backbone of the final compound.

The synthesis, therefore, hinges on the successful coupling of these two precursors. The carboxylic acid of β-alanine may require protection to prevent unwanted side reactions during the sulfonamide bond formation.

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| Thiophene-2-sulfonyl chloride | C₄H₃ClO₂S₂ | Electrophilic source of the thiophene-2-sulfonyl group |

| 3-Aminopropanoic acid (β-Alanine) | C₃H₇NO₂ | Nucleophilic source of the aminopropanoic acid backbone |

Direct Synthesis Approaches to this compound

Direct synthesis focuses on the construction of the target molecule from its identified precursors. The primary method involves the formation of the stable sulfonamide linkage.

The most common and direct route to synthesize this compound is the condensation reaction between thiophene-2-sulfonyl chloride and 3-aminopropanoic acid. This reaction is a classic example of sulfonamide synthesis.

The general procedure involves the following steps:

Protection (Optional but Recommended) : The carboxylic acid group of 3-aminopropanoic acid is often protected, for instance, as a methyl or tert-butyl ester. This prevents the acidic proton from interfering with the basic conditions of the reaction and avoids potential side reactions with the sulfonyl chloride.

Condensation : The protected amino acid is reacted with thiophene-2-sulfonyl chloride in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), is added to neutralize the hydrochloric acid (HCl) generated during the reaction.

Deprotection : Following the formation of the sulfonamide, the protecting group on the carboxylic acid is removed. For example, an ester can be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

The purity and structure of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Reactant 1 | Reactant 2 | Solvent | Base | Key Steps |

|---|---|---|---|---|

| Thiophene-2-sulfonyl chloride | 3-Aminopropanoic acid (or its ester) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine or Pyridine | Protection of carboxylic acid, Condensation, Deprotection |

Beta-amino acids are crucial building blocks in medicinal chemistry because they can be incorporated into peptide chains to create peptidomimetics with enhanced metabolic stability. illinois.edu 3-Aminopropanoic acid is the simplest β-amino acid. The synthesis of this compound is a prime example of the derivatization of a β-amino acid.

The synthesis of β-amino acids themselves can be achieved through various methods, including:

Conjugate addition of amines to α,β-unsaturated carbonyl compounds (Michael addition). illinois.edu

Mannich-type reactions. illinois.edu

Homologation of α-amino acids, such as through the Arndt-Eistert reaction. illinois.edu

Recent advances have also focused on more direct methods, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, to access a variety of β-amino acid derivatives. illinois.edu These methods provide access to a wide range of substituted β-amino acids that can be used as precursors to generate structural analogues of the title compound.

Strategies for Structural Diversification and Analog Synthesis

To explore the structure-activity relationship (SAR) of this compound, chemists synthesize a variety of structural analogues. This is achieved by modifying either the thiophene ring or the propanoic acid tail.

The thiophene ring is amenable to various chemical modifications, allowing for the introduction of diverse functional groups. nih.gov The electronic properties and steric profile of the molecule can be fine-tuned through these modifications.

Halogenation : The thiophene ring can be readily halogenated (chlorinated or brominated) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govbeilstein-journals.org For example, bromination of 3-methylthiophene (B123197) can be controlled to yield specific isomers, which can then be used as building blocks. beilstein-journals.org These halogenated thiophenes can be converted to their corresponding sulfonyl chlorides and then coupled with β-alanine to produce halogenated analogues of the target compound.

Ethynylation and other C-C coupling reactions : Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille reactions, can be used to introduce alkyl, aryl, or acetylenic groups onto the thiophene ring. These reactions typically start from a halogenated thiophene precursor.

These modifications can significantly impact the compound's interaction with biological targets. mdpi.com

The carboxylic acid group of the propanoic acid moiety is another key site for structural modification.

Esterification : The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) by reacting it with the corresponding alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amide Formation : Reacting the carboxylic acid with a diverse range of primary or secondary amines, using standard peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), leads to the formation of a library of amides. google.com This allows for the introduction of new functional groups and the modulation of properties like solubility and hydrogen bonding capacity.

Isosteric Replacement : The carboxylic acid group can be replaced by other acidic functional groups or bioisosteres, such as tetrazoles or sulfonamides, to alter the pKa and pharmacokinetic profile of the molecule. Similarly, the ester or amide functionalities in derivatives can be replaced by other groups to create bioisosteric analogues. researchgate.net

| Parent Compound | Modification Site | Type of Modification | Resulting Analogue Class |

|---|---|---|---|

| This compound | Thiophene Ring | Halogenation (e.g., Bromination) | 3-((Bromo-thiophene)-2-sulfonamido)propanoic acids |

| This compound | Propanoic Acid | Esterification | Alkyl 3-(Thiophene-2-sulfonamido)propanoates |

| This compound | Propanoic Acid | Amide Formation | N-substituted 3-(Thiophene-2-sulfonamido)propanamides |

Introduction of Substituents onto the Sulfonamide Nitrogen (e.g., heteroaryl groups)

The functionalization of the sulfonamide nitrogen atom in this compound with heteroaryl groups can lead to novel compounds with potentially enhanced biological activities or material properties. While specific literature on the direct N-heteroarylation of this compound is limited, general synthetic strategies for analogous compounds provide a clear pathway for these modifications.

One relevant example is the synthesis of N-substituted p-toluenesulfonamides containing a thiophene moiety. In this approach, substituted thiophene-2-carbonitrile derivatives are condensed with p-toluenesulfonyl chloride in the presence of a base like potassium carbonate. digitellinc.com This suggests that a similar condensation reaction could be employed to attach a heteroaryl amine to thiophene-2-sulfonyl chloride, followed by reaction with a protected 3-aminopropanoic acid derivative.

A more direct approach involves the synthesis of N,N-disubstituted β-amino acids with thiazole (B1198619) substituents. For instance, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid has been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde (B151913) in refluxing water. nih.govresearchgate.net This Hantzsch-type synthesis, which involves the condensation of α-haloketones or aldehydes with thioamides, offers a versatile route to introduce a thiazole ring. The reaction conditions can be varied, with different solvents (water, acetic acid, DMF, ethanol) and bases (sodium acetate, sodium carbonate, triethylamine) being utilized to optimize the yield. nih.gov The best yields in one study were achieved using water as the solvent in the presence of sodium carbonate. nih.gov

Furthermore, the synthesis of pyridine-based sulfonamides has been achieved by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. nih.gov For example, the reaction with 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles or 2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)-acrylonitriles provides a route to complex hybrid molecules containing both pyridine and other heterocyclic systems. nih.gov These methodologies could be adapted for the synthesis of N-pyridinyl-3-(thiophene-2-sulfonamido)propanoic acid. A general procedure for the synthesis of 3-(pyridin-2-ylamino)propanoic acid involves the reaction of pyridin-2-amine with butyl prop-2-enoate in the presence of acetic acid, followed by hydrolysis with potassium hydroxide (B78521). chemicalbook.com

The following table summarizes some of the key reagents and conditions used in the synthesis of related N-heteroaryl sulfonamides:

| Heteroaryl Group | Starting Materials | Key Reagents and Conditions | Reference |

| Thiazole | N-phenyl-N-thiocarbamoyl-β-alanine, Chloroacetaldehyde | Refluxing water | nih.govresearchgate.net |

| Thiazole | N-phenyl-N-thiocarbamoyl-β-alanine, Monochloroacetic acid | Water, Sodium Carbonate | nih.gov |

| Pyridine | Pyridin-2-amine, Butyl prop-2-enoate | Acetic acid, Potassium hydroxide | chemicalbook.com |

| Pyridine-Benzothiazole | N-cyanoacetoarylsulfonylhydrazide, 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles | - | nih.gov |

Incorporation into Hybrid Molecular Architectures

The this compound scaffold can be incorporated into larger, hybrid molecular architectures to combine its properties with those of other functional moieties, such as other heterocycles or biomolecules like peptides.

An example of creating a hybrid molecule involves the synthesis of novel thiophenes bearing a nicotinamide (B372718) moiety. In one study, (E)-3-(dimethylamino)-1-thiophen-2-yl-prop-2-en-1-one was reacted with nicotinamide in a mixture of ethanol (B145695) and acetic acid under reflux to yield the corresponding hybrid compound. ptfarm.pl This demonstrates the feasibility of coupling the thiophene core with other heterocyclic structures. Similarly, thiophene carboxamide scaffolds have been synthesized and further functionalized. For instance, 5-bromothiophene-2-carboxylic acid can be converted to its acid chloride and then reacted with an amine, such as 4-aminoantipyrine, to form a complex amide. mdpi.com

Another important class of hybrid molecules is peptide-drug conjugates. While no specific examples of conjugating this compound to a peptide were found, the general principles of peptide conjugation are well-established and could be applied. The carboxylic acid group of the propanoic acid moiety provides a convenient handle for attachment to the N-terminus or a side-chain amine of a peptide. This is typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester that readily reacts with the amine on the peptide. nih.gov The attachment of fatty acids of varying lengths to a cationic peptide has been shown to modulate its biological activity, indicating that conjugation can significantly impact the properties of the resulting hybrid molecule. nih.gov

The following table outlines general strategies for creating hybrid molecules that could be adapted for this compound:

| Hybrid Architecture | General Synthetic Approach | Key Reagents | Reference |

| Thiophene-Nicotinamide Hybrid | Reaction of a thiophene enaminone with nicotinamide | Ethanol, Acetic acid, Reflux | ptfarm.pl |

| Thiophene Carboxamide Hybrid | Conversion of a thiophene carboxylic acid to the acid chloride, followed by reaction with an amine | Thionyl chloride, Triethylamine | mdpi.com |

| Peptide Conjugate | Activation of the carboxylic acid with a coupling agent, followed by reaction with a peptide amine | EDC, NHS/HOBt | nih.gov |

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The synthesis of this compound is typically achieved through a Schotten-Baumann reaction, where an amine reacts with an acid chloride under basic conditions. wikipedia.orgmdpi.com The optimization of this reaction is crucial for maximizing yield and purity, particularly in academic and industrial settings.

The Schotten-Baumann reaction often utilizes a two-phase solvent system, consisting of water and an organic solvent. wikipedia.org The base, typically sodium hydroxide or potassium hydroxide, is dissolved in the aqueous phase to neutralize the hydrochloric acid generated during the reaction, while the reactants and product remain in the organic phase. wikipedia.org However, a significant challenge with this method is the potential for hydrolysis of the acid chloride, which can reduce the yield. cam.ac.uk

To address these challenges, continuous flow chemistry has emerged as a powerful tool for optimizing the Schotten-Baumann reaction. cam.ac.uk A study on the synthesis of an acyl sulfonamide demonstrated that a continuous flow setup allows for precise control over reaction time and temperature, leading to suppressed hydrolysis and improved yields. cam.ac.ukresearchgate.net In this study, a Bayesian optimization algorithm was used to efficiently explore a complex reaction space involving different electrophiles, solvents, and flow rates to identify optimal conditions. cam.ac.uk

For the synthesis of related sulfonamides, various conditions have been explored. For example, in the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, different solvents (water, acetic acid, DMF, ethanol) and bases (sodium acetate, sodium carbonate, triethylamine) were tested, with the best yield obtained in water with sodium carbonate. nih.gov

The table below presents parameters that are typically optimized in sulfonamide synthesis:

| Parameter | Investigated Conditions | Outcome/Observation | Reference |

| Solvent | Water, Acetic Acid, DMF, Ethanol | Water provided the best yield for a specific thiazole derivative synthesis. | nih.gov |

| Base | Sodium Acetate, Sodium Carbonate, Triethylamine | Sodium carbonate was found to be the most effective base in the aforementioned synthesis. | nih.gov |

| Reaction System | Batch vs. Continuous Flow | Continuous flow can suppress hydrolysis and improve yield and safety. | cam.ac.ukresearchgate.net |

| Temperature | Varied | Precise temperature control is crucial to manage the exothermic nature of the reaction. | cam.ac.uk |

Green Chemistry Considerations in Synthetic Pathways

Applying the principles of green chemistry to the synthesis of this compound and its analogues is essential for developing environmentally sustainable processes. Key considerations include the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

A significant advancement in the green synthesis of sulfonamides is the use of water as a solvent. mdpi.com Traditional methods often rely on organic solvents and organic amine bases to scavenge the HCl produced. mdpi.com By using an aqueous solution of an inorganic base like sodium carbonate, the need for these less environmentally friendly reagents can be eliminated. mdpi.com This approach not only reduces the use of hazardous substances but also simplifies product isolation, often requiring only filtration after acidification. mdpi.com

The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of reaction and purification steps, thereby saving time, energy, and resources. For instance, a one-pot, three-component synthesis of N-substituted p-toluene sulfonamides containing a thiophene moiety has been developed using an L-proline catalyst under solvent-free conditions. digitellinc.com The catalyst could be recovered and reused multiple times without a significant loss of activity, further enhancing the green credentials of the process. digitellinc.com

The choice of reagents can also have a significant impact on the environmental footprint of a synthesis. In the synthesis of halogenated thiophenes, the use of copper(II) sulfate (B86663) pentahydrate and sodium halides in ethanol provides a greener alternative to harsher halogenating agents and toxic solvents. nih.gov This method proceeds under mild conditions and gives high yields of the desired products. nih.gov

The following table highlights some green chemistry approaches relevant to the synthesis of thiophene sulfonamides:

| Green Chemistry Principle | Application in Synthesis | Benefits | Reference |

| Use of Safer Solvents | Water as a solvent for sulfonamide synthesis | Reduces reliance on volatile organic compounds, simplifies workup | mdpi.com |

| Catalysis | L-proline as a recyclable catalyst for one-pot synthesis | Reduces waste, allows for catalyst reuse | digitellinc.com |

| Atom Economy | One-pot multi-component reactions | Reduces the number of synthetic steps and waste | digitellinc.com |

| Use of Renewable Feedstocks/Safer Reagents | Copper(II) sulfate and sodium halides for halogenation | Avoids toxic reagents and harsh conditions | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Thiophene 2 Sulfonamido Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of 3-(thiophene-2-sulfonamido)propanoic acid provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the thiophene (B33073) ring protons, the propanoic acid chain protons, and the protons on the heteroatoms.

The thiophene ring exhibits a characteristic pattern for a 2-substituted system. The proton at position 5 (H-5) typically appears as a doublet of doublets, coupling to both H-4 and H-3. Similarly, the H-3 proton presents as a doublet of doublets, coupling to H-4 and H-5. The H-4 proton appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupling to both H-3 and H-5. The chemical shifts for thiophene protons typically fall in the aromatic region, generally between 7.0 and 8.0 ppm. chemicalbook.com

The propanoic acid moiety gives rise to two signals. The methylene (B1212753) group adjacent to the nitrogen atom (-CH₂-N) and the methylene group adjacent to the carboxyl group (-CH₂-COOH) would each be expected to appear as a triplet, due to spin-spin coupling with each other. docbrown.info The sulfonamide N-H proton signal is often broad and its chemical shift can be variable. It can be identified by its disappearance from the spectrum upon shaking the sample with deuterium (B1214612) oxide (D₂O). docbrown.info The carboxylic acid O-H proton is also characteristically broad and appears significantly downfield, often above 10 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups. chemicalbook.comdocbrown.infoorganicchemistrydata.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene H-3 | 7.1 - 7.3 | dd |

| Thiophene H-4 | 7.0 - 7.2 | t or dd |

| Thiophene H-5 | 7.3 - 7.6 | dd |

| -CH₂-N- | 3.2 - 3.6 | t |

| -CH₂-C=O | 2.5 - 2.9 | t |

| -NH- | 5.0 - 8.0 (variable, broad) | s (broad) |

| -COOH | 10.0 - 13.0 (variable, broad) | s (broad) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

The thiophene ring will show four signals for its carbon atoms. The carbon atom attached to the sulfonyl group (C-2) will be significantly influenced by the electron-withdrawing nature of this group. The other three thiophene carbons (C-3, C-4, and C-5) will appear in the aromatic region, typically between 120 and 140 ppm.

The propanoic acid chain will exhibit three signals: the carbonyl carbon (-C=O) of the carboxylic acid, which is highly deshielded and appears far downfield (typically >170 ppm) docbrown.info, and the two methylene carbons (-CH₂-). The chemical shifts of these methylene carbons are influenced by their proximity to the electronegative nitrogen and the carbonyl group, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups. docbrown.infoorganicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiophene C-2 | 135 - 145 |

| Thiophene C-3 | 125 - 130 |

| Thiophene C-4 | 127 - 132 |

| Thiophene C-5 | 130 - 135 |

| -CH₂-N- | 35 - 45 |

| -CH₂-C=O | 30 - 40 |

| -C=O | 170 - 180 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complete molecular structure by revealing connectivity between atoms. science.gov

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the two methylene groups of the propanoic acid chain, confirming their adjacency. It would also show cross-peaks between the coupled protons on the thiophene ring (H-3 with H-4, and H-4 with H-5), definitively establishing their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu An HSQC spectrum would show cross-peaks connecting the H-3, H-4, and H-5 signals to their corresponding C-3, C-4, and C-5 signals. It would also link the protons of each methylene group to their respective carbon signals, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments by showing correlations between protons and carbons over two or three bonds. youtube.com Key HMBC correlations would include:

A correlation from the N-H proton to the adjacent methylene carbon and to the C-2 carbon of the thiophene ring, linking the propanoic acid chain to the sulfonamide group and the ring.

Correlations from the methylene protons adjacent to the nitrogen to the carbonyl carbon, confirming the propanoic acid structure.

Correlations from the thiophene protons (e.g., H-3) to other carbons in the ring (e.g., C-2, C-4, C-5), confirming the ring structure and substitution pattern.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly effective for identifying specific functional groups, each of which has characteristic absorption or scattering frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational states. The spectrum of this compound would be dominated by absorptions from its key functional groups.

Carboxylic Acid: A very broad absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration involved in hydrogen bonding. docbrown.info A strong, sharp absorption band for the C=O (carbonyl) stretch is expected in the region of 1700-1725 cm⁻¹. docbrown.info

Sulfonamide: The N-H stretching vibration typically appears as a moderate peak around 3200-3300 cm⁻¹. The S=O (sulfonyl) group gives rise to two strong absorption bands: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. nih.govsemanticscholar.org

Thiophene Ring: Characteristic C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹. C=C ring stretching vibrations occur in the 1300-1550 cm⁻¹ region. researchgate.net The C-S stretching vibration is typically found at lower wavenumbers, often in the 600-800 cm⁻¹ range. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound docbrown.infonih.govsemanticscholar.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Sulfonamide | N-H stretch | 3200 - 3300 | Medium |

| Sulfonamide | S=O asymmetric stretch | 1330 - 1370 | Strong |

| Sulfonamide | S=O symmetric stretch | 1140 - 1180 | Strong |

| Thiophene | Aromatic C-H stretch | ~3100 | Medium |

| Thiophene | C=C ring stretch | 1300 - 1550 | Medium-Weak |

| Alkane | C-H stretch | 2850 - 2960 | Medium |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide valuable confirmatory data. The aromatic C=C stretching vibrations of the thiophene ring are expected to produce strong Raman signals. iosrjournals.org The C-S bond vibrations within the thiophene ring, which can be weak in the IR spectrum, often show a more prominent peak in the Raman spectrum, typically in the 600-900 cm⁻¹ region. iosrjournals.orgnih.gov The symmetric S=O stretch of the sulfonamide group would also be Raman active. The C=O stretch of the carboxylic acid is typically weak in the Raman spectrum compared to its intense IR absorption.

Table 4: Expected FT-Raman Bands for this compound iosrjournals.orgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiophene | Ring breathing/stretching | 1350 - 1550 | Strong |

| Thiophene | C-S stretch | 600 - 900 | Medium-Strong |

| Sulfonamide | S=O symmetric stretch | 1140 - 1180 | Medium |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthetic compounds, providing precise information on molecular weight and fragmentation patterns that reveal the compound's constituent parts. For this compound, techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are pivotal in confirming its identity and structure.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar, and thermally labile molecules by transferring ions from solution into the gas phase. uvic.ca It is particularly well-suited for analyzing compounds like this compound. In ESI-MS analysis, the compound typically forms a pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments on the selected pseudomolecular ion induce fragmentation, providing valuable structural information. The fragmentation of aromatic sulfonamides under ESI-MS/MS conditions has been studied, revealing characteristic pathways. nih.gov A common fragmentation involves the cleavage of the S-N bond. researchgate.net For arylsulfonamides, a unique fragmentation pathway involving the elimination of a neutral SO₂ (64 Da) molecule via intramolecular rearrangement is frequently observed. nih.gov The propensity for this SO₂ extrusion can be influenced by substituents on the aromatic ring. nih.gov

For this compound, the fragmentation would likely involve several key pathways:

Cleavage of the sulfonamide bond (S-N).

Loss of the thiophene-2-sulfonyl group.

Fragmentation of the propanoic acid side chain, for instance, through the loss of water (H₂O) or carbon dioxide (CO₂).

The characteristic neutral loss of sulfur dioxide (SO₂). researchgate.netnih.gov

The fragmentation patterns are crucial for confirming the connectivity of the thiophene ring, the sulfonamide linker, and the propanoic acid moiety.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺, m/z 236.0046)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

|---|---|---|---|

| 236.0046 | 171.9940 | SO₂ (64.0106) | Loss of sulfur dioxide from the sulfonamide group. nih.gov |

| 236.0046 | 146.9782 | C₃H₅O₂ (89.0264) | Cleavage of the N-C bond, losing the propanoic acid moiety. |

| 236.0046 | 89.0393 | C₄H₄NO₂S₂ (145.9653) | Cleavage of the S-N bond, formation of protonated 3-aminopropanoic acid. |

| 236.0046 | 217.9940 | H₂O (18.0106) | Loss of water from the carboxylic acid group. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (C₇H₉NO₄S₂), HRMS is used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass. uni.lu

The analysis can detect various adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts in positive mode, which further corroborates the molecular weight. uni.lu The high mass accuracy of HRMS is critical for confirming the successful synthesis of the target compound and for identifying any potential impurities with high confidence.

Table 2: Predicted HRMS Data for this compound (Formula: C₇H₉NO₄S₂)

| Adduct | Ion Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₁₀NO₄S₂]⁺ | 236.00458 |

| [M+Na]⁺ | [C₇H₉NNaO₄S₂]⁺ | 257.98652 |

| [M+K]⁺ | [C₇H₉KNO₄S₂]⁺ | 273.96046 |

| [M-H]⁻ | [C₇H₈NO₄S₂]⁻ | 233.99002 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For thiophene sulfonamide derivatives, it also elucidates the complex network of intermolecular interactions that dictate the crystal packing. nih.govnih.gov

While a specific crystal structure for this compound is not described in the reviewed literature, analysis of related sulfonamide and thiophene structures allows for a well-founded prediction of its solid-state characteristics. nih.govacs.org The thiophene ring is expected to be essentially planar. wikipedia.org The geometry of sulfonamides often features strong intermolecular hydrogen bonds that are primary drivers for the crystal packing. nih.gov

In the case of this compound, several key intermolecular interactions are anticipated:

Hydrogen Bonding: The sulfonamide group contains an N-H donor, and the sulfonyl oxygens act as strong hydrogen bond acceptors. The carboxylic acid group of the propanoic acid moiety provides a strong O-H donor and a C=O acceptor. These functional groups are expected to form robust hydrogen bonds, such as N-H···O and O-H···O. nih.govresearchgate.net These interactions often lead to the formation of well-defined supramolecular structures, like centrosymmetric dimers through the carboxylic acid groups or extended chains. researchgate.netresearchgate.net

π-π Interactions: The aromatic thiophene rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

These non-covalent interactions are critical as they influence the material's physical properties, including solubility and stability.

Table 3: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Resulting Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Centrosymmetric Dimer | researchgate.netresearchgate.net |

| Hydrogen Bond | Sulfonamide N-H | Sulfonyl S=O | Chain or Ring | nih.gov |

| Hydrogen Bond | Sulfonamide N-H | Carboxyl C=O | Chain or Dimer | nih.gov |

Chromatographic Purity Assessment and Characterization (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for assessing the purity of synthesized compounds and for identifying and quantifying any related substances or impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from starting materials, by-products, and degradation products. wu.ac.th The method's specificity is established by demonstrating that the analyte peak is free from interference from other components. wu.ac.th Purity is often determined using a UV detector, where the peak area percentage of the main compound relative to the total area of all peaks provides a quantitative measure of purity. nih.gov Method validation ensures the procedure is accurate, precise, linear, and robust. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com As the column eluent is directed into the mass spectrometer, this technique provides mass confirmation for the main peak corresponding to this compound, as well as for any detected impurities. shimadzu.com This dual-detection approach is highly effective for comprehensive characterization, confirming both the retention time and the molecular weight of the analyte simultaneously. LC-MS/MS can be further employed to obtain structural information on any co-eluting or minor impurities by analyzing their fragmentation patterns. nih.govnih.gov

Table 4: Typical Parameters for Chromatographic Analysis of Thiophene Sulfonamide Derivatives

| Parameter | HPLC | LC-MS | Reference |

|---|---|---|---|

| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | C18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm) | wu.ac.thnih.govnih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water) | 0.1% Formic acid in water | nih.govshimadzu.com |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | nih.govshimadzu.com |

| Elution | Isocratic or Gradient | Gradient | nih.govnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | 0.3 - 0.5 mL/min | nih.govshimadzu.comnih.gov |

| Detection | UV/PDA (e.g., 265 nm) | ESI-MS (Positive/Negative MRM or Scan) | wu.ac.thshimadzu.comnih.gov |

| Column Temp. | 25 - 40 °C | 40 °C | nih.govshimadzu.com |

Computational and Theoretical Investigations of the 3 Thiophene 2 Sulfonamido Propanoic Acid System

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. researchgate.net For thiophene (B33073) sulfonamide derivatives, DFT calculations, often using the B3LYP hybrid functional, have proven effective in simulating molecular properties that closely align with experimental data. researchgate.netsemanticscholar.org

The first step in a computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov For a flexible molecule like 3-(Thiophene-2-sulfonamido)propanoic acid, with its rotatable bonds in the propanoic acid chain and around the sulfonamide linkage, multiple local energy minima may exist.

Computational studies on analogous thiophene sulfonamide structures reveal typical bond lengths and angles. For instance, the S=O and S–N bond lengths in the sulfonamide group are calculated to be around 1.45–1.46 Å and 1.67–1.68 Å, respectively. semanticscholar.org The bond angles around the sulfur atom, such as O=S=O, are found to be in the range of 120.46–121.18°, which is in close agreement with experimental values. mdpi.comsemanticscholar.org The planarity and orientation of the thiophene ring relative to the sulfonamide group are crucial aspects of its conformation. Mapping the conformational energy landscape by systematically rotating key dihedral angles would reveal the most stable conformers and the energy barriers between them. The presence of intramolecular hydrogen bonding, for example between the carboxylic acid proton and an oxygen atom of the sulfonamide group, can significantly influence the preferred conformation. acs.org

Table 1: Representative Calculated Geometrical Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Typical Calculated Value (Å or °) | Reference |

| S=O Bond Length | 1.45 - 1.46 Å | semanticscholar.org |

| S–N Bond Length | 1.67 - 1.68 Å | semanticscholar.org |

| Thiophene S–C Bond Length | 1.73 - 1.75 Å | semanticscholar.org |

| O=S=O Bond Angle | 120.46 - 121.18° | mdpi.com |

| O=S–N Bond Angle | 105.04 - 111.26° | mdpi.com |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Thiophene Derivatives

| Parameter | Typical Energy Range (eV) | Significance |

| EHOMO | -6.0 to -7.0 eV | Electron-donating ability |

| ELUMO | -1.5 to -2.5 eV | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 3.44 - 5.03 eV | Chemical reactivity and kinetic stability mdpi.comnih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. libretexts.org

Typically, red-colored regions represent the most negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. mdpi.com Blue regions correspond to the most positive potential, highlighting electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential. mdpi.com For thiophene sulfonamides, MEP maps consistently show the most negative regions (red) located on the oxygen atoms of the sulfonamide and carboxyl groups, making them the primary sites for interacting with electron-deficient species. mdpi.com Conversely, the hydrogen atom of the sulfonamide N-H group and the carboxylic acid O-H group typically appear as the most positive (blue) regions, marking them as sites for nucleophilic attack or hydrogen bond donation. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). nih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. researchgate.net

NBO analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates their strength. In molecules like this compound, significant interactions would be expected, such as the donation of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds (e.g., nO → σS-N or nN → σS-O). These hyperconjugative interactions delocalize electron density, stabilize the molecule, and can influence bond lengths and reactivity. acs.org Studies on sulfonamides suggest that while S-N π-bonding involving sulfur's 3p orbitals is minimal, electron repulsion and hyperconjugation play dominant roles in defining the structure and rotational barriers. acs.orgchemrxiv.org

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net

Vibrational Frequencies (IR Spectra): Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. psu.edu For thiophene sulfonamide derivatives, characteristic vibrational frequencies can be assigned to specific functional groups. For example:

O=S=O vibrations: Antisymmetric and symmetric stretching vibrations of the sulfonyl group are typically observed in calculated spectra. mdpi.com

C–H vibrations: Stretching and deformation modes for the C-H bonds in the thiophene ring are well-defined. mdpi.com

C=C vibrations: Stretching vibrations within the thiophene ring generally appear in the 1590–1655 cm⁻¹ range. mdpi.com

COOH group: Characteristic stretching vibrations for the C=O and O-H bonds of the carboxylic acid group would be prominent features.

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. mdpi.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). rsc.orgnih.gov The accuracy of these predictions depends on the choice of functional and basis set. rsc.org For thiophene derivatives, substituent chemical shifts (SCS) can also be used to estimate proton and carbon chemical shifts based on the position of substituents on the thiophene ring. stenutz.eu Theoretical calculations would provide predicted shifts for each unique proton and carbon atom in this compound, aiding in the interpretation of experimental NMR spectra.

Table 3: Typical Calculated Vibrational Frequency Ranges for Thiophene Sulfonamide Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Thiophene) | 3100 - 3200 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C=C Stretch (Thiophene) | 1590 - 1655 mdpi.com |

| O=S=O Antisymmetric Stretch | 1300 - 1400 |

| O=S=O Symmetric Stretch | 1100 - 1200 |

Molecules with extended π-conjugated systems and significant charge separation, often found in donor-π-acceptor architectures, can exhibit non-linear optical (NLO) properties. nih.gov These materials have applications in optical switching and data storage. nih.gov Thiophene derivatives are often investigated for their NLO potential due to the electron-rich nature of the thiophene ring. journalirjpac.com

Key NLO parameters, such as the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), can be calculated using DFT. nih.gov The first hyperpolarizability is a measure of the second-order NLO response. A high β value indicates a strong NLO response. researchgate.net There is often an inverse relationship between the HOMO-LUMO gap and hyperpolarizability; molecules with smaller energy gaps tend to have larger β values, indicating higher reactivity and a more significant NLO response. researchgate.netsemanticscholar.org The NLO properties of this compound would be influenced by the charge transfer characteristics between the thiophene ring (donor) and the sulfonamide-propanoic acid moiety (acceptor).

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and stability of molecules like this compound in a simulated solution environment. While specific MD studies focusing solely on this compound are not extensively detailed in the available literature, the methodology is widely applied to similar thiophene-based therapeutic candidates to understand their behavior over time.

In Silico Ligand-Protein Interaction Studies

In silico methods, particularly molecular docking, are fundamental in predicting how this compound might interact with various biological macromolecules. These studies help to identify potential protein targets and elucidate the structural basis of the compound's hypothetical activity.

Molecular docking studies for thiophene sulfonamide derivatives have been conducted against a range of defined biomolecular targets, indicating the potential therapeutic areas for this class of compounds. Although studies specifically naming this compound are sparse, research on analogous structures provides a clear picture of likely protein targets.

Prominent examples of targets for related thiophene compounds include enzymes and receptors involved in various pathological processes. For instance, thiophene sulfonamide derivatives have been computationally assessed for their binding interactions with Enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. Other significant enzyme targets for thiophene-based compounds include cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory cascade. In the realm of receptors, N-(heteroaryl)thiophene sulfonamides have been evaluated as ligands for the Angiotensin II type 2 (AT2) receptor, which plays a role in cardiovascular regulation. These studies highlight the versatility of the thiophene sulfonamide scaffold in targeting diverse proteins.

A primary output of molecular docking simulations is the prediction of the most favorable binding pose (or mode) of a ligand within a protein's active site, along with an estimation of the binding affinity, often expressed as a docking score or binding energy. For a series of thiophene sulfonamide derivatives docked against the InhA enzyme, notable docking scores ranging from -6 to -12 kcal/mol were reported, with some compounds showing impressive glide scores greater than 11 kcal/mol.

In studies involving other thiophene-based molecules targeting inflammatory enzymes, significant binding affinities have also been predicted. For example, docking against the COX-2 enzyme yielded binding energy values of -7.42 kcal/mol for certain metal complexes of thiophene derivatives and as strong as -12.47 kcal/mol for dual COX-2/5-LOX inhibitors. These predicted energies are crucial for ranking potential drug candidates and prioritizing them for further experimental validation.

| Compound Class | Biomolecular Target | Predicted Binding Energy / Score (kcal/mol) |

|---|---|---|

| Thiophene Sulfonamide Derivatives | Enoyl-acyl carrier protein reductase (InhA) | -6 to -12 |

| Thiophene-based Cu(II) Complex | Cyclooxygenase-2 (COX-2) | -7.42 |

| Thiophene-based Dual Inhibitor | Cyclooxygenase-2 (COX-2) | -12.47 |

| Thiophene-based Dual Inhibitor | 5-Lipoxygenase (5-LOX) | -11.79 |

The stability of a ligand within a protein's binding pocket is governed by a network of non-covalent interactions. Analysis of these interactions is a critical step in understanding the structural basis of binding affinity and selectivity. For thiophene-based compounds, the aromatic thiophene ring is a key structural feature that can participate in various interactions.

Computational studies on related compounds reveal that the thiophene ring frequently engages in hydrophobic and π-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the active site. The sulfonamide group is a potent hydrogen bond donor and acceptor, often forming crucial hydrogen bonds with polar residues or the protein backbone. The carboxylic acid moiety of this compound would also be expected to be a key interaction point, forming strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine. A comprehensive analysis of these interactions provides a detailed map of the binding interface, guiding future efforts in lead optimization.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new molecules and for understanding which structural features are most important for a desired biological effect.

For thiophene analogs, QSAR studies have been successfully employed to gain insights into their anti-inflammatory activity. In one such study on a series of 43 thiophene analogs, it was found that electronic properties played a dominant role in modulating their anti-inflammatory effects. Specifically, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment were identified as key parameters. This suggests that the electronic distribution and the ability of the molecule to accept electrons are critical for its biological function. Such insights are instrumental in designing novel thiophene derivatives with enhanced potency by fine-tuning their electronic characteristics. While a specific QSAR model for this compound has not been detailed, these findings for analogous structures provide a predictive framework for its potential activity.

Prediction of Physicochemical Descriptors Relevant to Academic Chemical Research (e.g., XLogP for lipophilicity trends, collision cross section)

Physicochemical descriptors are essential for predicting the pharmacokinetic and pharmacodynamic behavior of a molecule. These properties are routinely calculated to assess the drug-likeness of a compound in the early stages of research.

Lipophilicity (XLogP): XLogP is a computed measure of lipophilicity, which influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For structurally related compounds, the predicted XLogP can vary significantly based on substitutions. For example, the parent structure 3-(Thiophen-3-yl)propanoic acid has a calculated XLogP of 1.8, indicating moderate lipophilicity. In contrast, the addition of polar groups, such as in 2-Amino-3-(thiophene-3-sulfonamido)propanoic acid, can drastically decrease lipophilicity, resulting in a calculated XLogP of -3.0. This highlights the sensitivity of this property to minor structural modifications.

Collision Cross Section (CCS): The collision cross section is a measure of the effective area of an ion in the gas phase, which is related to its size and shape. It is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for the closely related isomer, 2-(thiophene-2-sulfonamido)propanoic acid, provide an estimate for the target compound. These values are calculated for different ionic adducts that might be observed in a mass spectrometer.

| Descriptor | Adduct | Predicted Value | Reference Compound |

|---|---|---|---|

| XLogP | N/A | 1.8 | 3-(Thiophen-3-yl)propanoic acid |

| Collision Cross Section (CCS) (Ų) | [M+H]⁺ | 150.0 | 2-(thiophene-2-sulfonamido)propanoic acid |

| [M+Na]⁺ | 156.8 | ||

| [M-H]⁻ | 152.0 | ||

| [M+NH₄]⁺ | 168.4 |

Biomolecular Interaction Studies and Mechanistic Investigations in Vitro Models

Investigation of Cellular Pathway Modulation in in vitro Assays (Mechanistic Focus)

Modulation of Cellular Growth in Defined Cell Lines (e.g., U87MG Glioma Cells, MCF-7, PC3, HEPG2) for Mechanistic Insight

Direct studies on the effect of 3-(Thiophene-2-sulfonamido)propanoic acid on the cellular growth of U87MG glioma cells, MCF-7 breast cancer cells, PC3 prostate cancer cells, or HEPG2 liver cancer cells are not present in the current body of scientific literature. However, the broader family of thiophene (B33073) derivatives has been a subject of anticancer research. For example, certain thiophene carboxamide derivatives have been evaluated for their cytotoxic effects against cell lines such as MCF-7 and HepG2. nih.govmdpi.com These studies provide a rationale for investigating similar compounds like this compound, though no specific data is currently available.

Induction of Apoptotic Pathways and Caspase Activation in Cellular Models

The ability of this compound to induce apoptosis and activate caspases has not been specifically investigated. Research on other thiophene derivatives, such as benzo[b]thiophenesulphonamide 1,1-dioxide derivatives, has shown that they can induce a typical apoptotic process in cancer cells, which includes the activation of caspase-8, -9, and -3. nih.gov Another study on a novel thiophene derivative, F8, also demonstrated the induction of apoptosis through mitochondrial depolarization and kinase inhibition. plos.orgnih.gov These findings highlight the potential of the thiophene scaffold to be incorporated into molecules that trigger programmed cell death, but direct evidence for this compound is lacking.

Table 2: Apoptotic Effects of Related Thiophene Derivatives This table presents data for related compounds to illustrate the potential of the chemical class, not for this compound itself.

| Compound Class | Cell Line | Observed Effects | Reference |

| Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives | CCRF-CEM (leukemia) | Caspase-8, -9, and -3 activation, mitochondrial dysfunction | nih.gov |

| Thiophene derivative (F8) | Lymphoma, leukemia, and other cancer cell lines | Phosphatidylserine externalization, mitochondrial depolarization | plos.org |

Influence on Metalloproteinase Expression and Activity in Cellular Contexts

There is no available data concerning the influence of this compound on the expression or activity of metalloproteinases in cellular contexts.

Ligand-Protein Interaction Analysis (Experimental Validation of Computational Predictions)

There is currently no available scientific literature that provides experimental validation of ligand-protein interactions for this compound. While computational docking studies are often used to predict the binding of small molecules to protein targets, these predictions require confirmation through experimental methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or biophysical assays like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

For related thiophene derivatives that inhibit DprE1, molecular docking studies have been crucial in understanding their mechanism of action and guiding structural optimization. acs.orgacs.org These computational models provide insights into the binding modes within the DprE1 active site. However, without experimental data for this compound, any predicted interactions remain hypothetical. The specific protein targets, binding affinity, and conformational changes induced upon binding for this particular compound have not been experimentally determined.

Structure Activity Relationship Sar and Structural Optimization Principles

Identification of Key Pharmacophoric Features within the 3-(Thiophene-2-sulfonamido)propanoic acid Scaffold

A pharmacophore model for this scaffold identifies several key features essential for biological activity. The core structure consists of a thiophene (B33073) ring, a sulfonamide linker, and a propanoic acid side chain.

The thiophene ring is a crucial component, often considered a bioisostere of a benzene (B151609) ring. nih.gov Its aromaticity and planarity are thought to enhance binding to biological receptors. mdpi.comresearchgate.net The presence of the sulfur atom in the thiophene ring leads to a unique electronic distribution and molecular geometry compared to a benzene ring, which can enhance both reactivity and biological potential. mdpi.comresearchgate.net The electron delocalization within the sulfur's π-system makes it a valuable pharmacophore with a wide range of biological effects. mdpi.comresearchgate.net

The sulfonamide group acts as a key linker. It is a functional group characterized by R-SO₂-N-R'R'', and its geometry and hydrogen-bonding capabilities are critical for orienting the thiophene ring and the propanoic acid side chain within a receptor's binding site.

The propanoic acid moiety provides a terminal carboxylic acid group. This group is typically ionized at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with complementary residues in a target protein, such as positively charged amino acids like lysine (B10760008) or arginine. researchgate.net This feature often serves as a crucial anchor point for the molecule.

Impact of Substituent Variation on Biomolecular Interaction Profiles

Modifying substituents on the thiophene ring and the propanoic acid chain allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, which in turn affects its interaction with biological targets.

In related thiophene-containing molecules, the introduction of electron-withdrawing or electron-donating groups has been shown to have a pronounced effect on biological activity. For instance, studies on thiophene-2-carboxamide derivatives, a structurally related class of compounds, have demonstrated that the presence of electron-donating groups, such as an amino group, can increase antioxidant activity by enhancing the electron resonance on the thiophene ring. nih.gov Conversely, another study noted that a thiophene derivative with an electron-withdrawing bromo group exhibited significant anticancer activity. mdpi.comresearchgate.net

Table 1: Effect of Thiophene Ring Substituents on Activity in Related Scaffolds

| Scaffold | Substituent | Electronic Effect | Observed Impact on Activity | Source |

|---|---|---|---|---|

| Thiophene-2-carboxamide | Amino (at position 3) | Donating | Increased antioxidant activity | nih.gov |

| Thiophene-2-carboxamide | Methoxy (on aryl ring) | Donating | Enhanced antibacterial activity | nih.gov |

These findings suggest that for this compound, substituting the thiophene ring could be a key strategy for optimizing its biological profile.

The size, shape, and lipophilicity of side chains play a critical role in determining how a molecule fits into its binding pocket and its ability to cross biological membranes. In SAR studies of related compounds, altering steric bulk has led to significant changes in activity. For example, in a series of antiplasmodial 2-phenoxybenzamides, moving a bulky N-Boc piperazinyl substituent from the meta to the para position on a phenyl ring resulted in a dramatic increase in activity, highlighting the sensitivity of the receptor to the spatial arrangement of substituents. mdpi.com

The lipophilicity, often measured as the partition coefficient (logP), also influences binding and pharmacokinetics. Replacing the carboxylic acid with more polar isosteres, such as phosphonic acids, generally lowers the logP, which can affect cell permeability and interactions with hydrophobic pockets in a receptor. nih.gov Therefore, modifications to the propanoic acid side chain of this compound could modulate its lipophilicity to achieve an optimal balance for target engagement and drug-like properties.

The carboxylic acid group is a vital functional group in drug design, capable of forming strong electrostatic interactions and hydrogen bonds. acs.org However, its presence can sometimes lead to poor membrane permeability, rapid metabolism, and potential toxicity. researchgate.netacs.org To overcome these liabilities, medicinal chemists often replace the carboxylic acid with bioisosteres—functional groups that retain the desired biological activity while improving physicochemical properties. nih.gov

Common isosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and phosphonic acids. These replacements can mimic the acidic nature and hydrogen bonding pattern of the carboxylate while offering different steric and electronic profiles, as well as altered pKa and lipophilicity. nih.govacs.org The choice of isostere can profoundly impact a compound's permeability and binding affinity. acs.org For example, tetrazoles are frequently used as carboxylic acid surrogates due to their similar acidity and planar structure.

Table 2: Comparison of Carboxylic Acid and Common Isosteres

| Functional Group | Key Properties | Potential Advantages over Carboxylic Acid | Source |

|---|---|---|---|

| Carboxylic Acid | Acidic (pKa ~4-5), planar, strong H-bond acceptor/donor. | - | acs.org |

| Tetrazole | Acidic (pKa ~5), planar, metabolically stable. | Improved metabolic stability, enhanced oral bioavailability. | acs.org |

| Hydroxamic Acid | Acidic, potent metal chelator. | Can offer unique binding interactions. | nih.gov |

| Phosphonic Acid | Strongly acidic (pKa₁ ~1-3), non-planar, more polar. | Can alter intrinsic activity (e.g., agonist to antagonist). | nih.gov |

| 2,2,2-Trifluoroethan-1-ol | Relatively high lipophilicity. | Potentially improved CNS penetration. | nih.gov |

The replacement of the propanoic acid's carboxyl group in this compound with one of these isosteres represents a key strategy for modulating its pharmacokinetic and pharmacodynamic profile.

Development of Structural Hypotheses for Enhanced Target Engagement and Specificity

Based on SAR data, structural hypotheses can be formulated to guide the design of next-generation compounds with improved properties. For the this compound scaffold, several hypotheses can be proposed:

Hypothesis 1: Introducing small, electron-withdrawing substituents (e.g., fluorine, chlorine) onto the thiophene ring could enhance binding affinity by modulating the ring's electronic character without adding significant steric bulk.

Hypothesis 2: Replacing the carboxylic acid with a tetrazole ring may improve metabolic stability and oral bioavailability while maintaining the crucial acidic interaction with the target receptor.

Hypothesis 3: Elongating or branching the propanoic acid chain could probe for additional hydrophobic pockets within the binding site, potentially increasing potency and selectivity.

These hypotheses are grounded in established medicinal chemistry principles and observations from related compound series, where similar modifications have led to compounds with superior binding affinity and functional activity. nih.govnih.gov

Correlation between In Silico Predictions and Experimental Observations in SAR Studies

Computational, or in silico, methods are increasingly used to predict how chemical modifications will affect biological activity, thereby streamlining the drug discovery process. These predictions are then validated through experimental testing.

Molecular docking studies, for example, can predict the binding pose of a ligand within a receptor's active site. In studies of other thiophene derivatives, compounds showing high experimental anticancer activity also demonstrated excellent docking scores within the target protein's binding pocket, providing a structural rationale for their potency. techscience.com

Furthermore, in silico protocols can be used to classify compounds and predict their mechanism of action. In one study, a series of 3-benzoylamino-benzo[b]thiophenes were synthesized and tested for antiproliferative activity. nih.gov An in silico analysis correctly predicted that the most active compounds would function as antimitotic agents, a finding that was subsequently confirmed by cell cycle perturbation experiments. nih.gov Such correlations between computational predictions and experimental results are invaluable, as they build confidence in the predictive models and help to rationalize the observed SAR, guiding more efficient and targeted compound design. nih.govresearchgate.net

Conclusion and Future Directions in Chemical Research

Summary of Key Academic Findings on 3-(Thiophene-2-sulfonamido)propanoic acid and its Derivatives

Academic research has extensively focused on the thiophene-sulfonamide scaffold, establishing it as a "privileged structure" in medicinal chemistry. nih.gov This core is present in a wide array of compounds demonstrating significant biological activity, largely centered on enzyme inhibition. Derivatives of thiophene-2-sulfonamide have been identified as potent inhibitors of several key enzymes.

For instance, certain derivatives act as inhibitors of cyclin-dependent kinase 5 (cdk5), a target of interest in neurodegenerative disease research. researchgate.net Other studies have highlighted their role as inhibitors of human chymase and lactoperoxidase. nih.govnih.gov Furthermore, the broader class of thiophene-based sulfonamides has been investigated for its potent inhibitory effects on carbonic anhydrase isoenzymes I and II. ajchem-b.com

The sulfonamide group itself is a cornerstone of many pharmaceuticals, known for a wide range of biological activities including antimicrobial, antidiabetic, and anticancer properties. ajchem-b.comopenaccesspub.org The thiophene (B33073) ring serves as a versatile bioisostere for phenyl rings, often improving metabolic stability and binding affinity. nih.gov The propanoic acid side chain, meanwhile, introduces a carboxylic acid group, a common feature in drugs designed to interact with specific biological targets, including enzymes and receptors.

Despite the extensive research into related compounds, there is a conspicuous lack of published academic findings specifically for this compound. Its existence is confirmed by its CAS registry number (82068-12-0), but its synthesis, properties, and biological activities remain largely undocumented in peer-reviewed literature.